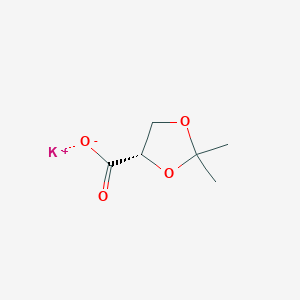

Potassium (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Potassium is an essential nutrient, indispensable for both plant and animal life . It is an alkali metal, like lithium, rubidium, sodium, caesium, and francium . It is an extremely active metal that is never found alone in nature; instead, it forms compounds with other elements .

Synthesis Analysis

Potassium compounds are often obtained via electrolysis from soluble potassium compounds, such as carnallite (KMgCl3∙6H2O), sylvite (potassium chloride, KCl), polyhalite (K2Ca2Mg[SO4]4∙2H2O), and langbeinite (K2Mg2[SO4]3), which are found in ancient lake beds and seabeds .Molecular Structure Analysis

Potassium channels, which are integral membrane proteins, have a structure that consists of four identical subunits creating an inverted teepee, or cone, cradling the selectivity filter of the pore in its outer end .Chemical Reactions Analysis

Potassium reacts aggressively with water, producing hydrogen, which can catch fire and explode . It also reacts easily with chlorine, fluorine, sulphur, nitrogen, and phosphorus .Physical And Chemical Properties Analysis

Potassium is a soft, white metal with a silvery lustre. It has a low melting point and is a good conductor of heat and electricity . Potassium imparts a lavender colour to a flame, and its vapour is green .Scientific Research Applications

Agriculture

Potassium is indispensable for ensuring crop production, which in turn supports global food supply and safe farming practices . The combination of nanotechnology and potassium is gradually finding applications in agriculture to boost crop yields while reducing environmental pollution .

Oxidant in Chemical Production

This compound is widely used as an oxidant in chemical production. It is used in the production of saccharin, vitamin C, isoniazid, and benzoic acid .

Nanotechnology

The compound has applications in the synthesis of nanomaterials. These nanomaterials are increasingly becoming part of people’s professional lives as a novel material category .

Point-of-Care and Self-Testing

Recent developments in point-of-care and self-testing potassium measurement technologies include devices for measurement of potassium in venous blood, devices for home blood collection and remote measurement, devices for rapid home measurement of potassium, wearable sensors for potassium .

Wearable Sensors

Wearable sensors for potassium in interstitial fluid, in sweat, in urine, as well as non-invasive potassium detection are being developed .

Plant Stress Response

Potassium plays a critical role in plant stress response. Plants that are continuously exposed to drought stress can form ROS, which leads to leaf damage and, ultimately, decreases crop yield .

Mechanism of Action

References:

- Trapotsi, M.-A., Hosseini-Gerami, L., & Bender, A. (2022). Computational analyses of mechanism of action (MoA): data, methods, and integration. RSC Chemical Biology, 2

- Sofos, J. N. (1981). Mechanism of inhibitory action of potassium sorbate in Escherichia coli

- ChemSpider. Potassium (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate

Safety and Hazards

Future Directions

properties

IUPAC Name |

potassium;(4S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4.K/c1-6(2)9-3-4(10-6)5(7)8;/h4H,3H2,1-2H3,(H,7,8);/q;+1/p-1/t4-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOISWEHAOHFWAH-WCCKRBBISA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C(=O)[O-])C.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@H](O1)C(=O)[O-])C.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9KO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.